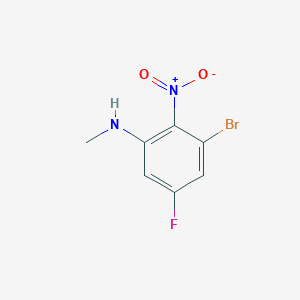

3-bromo-5-fluoro-N-methyl-2-nitroaniline

説明

Structure

3D Structure

特性

IUPAC Name |

3-bromo-5-fluoro-N-methyl-2-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFN2O2/c1-10-6-3-4(9)2-5(8)7(6)11(12)13/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPRPWDFMAGZOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=CC(=C1)F)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1401817-62-6 | |

| Record name | 3-bromo-5-fluoro-N-methyl-2-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Bromo 5 Fluoro N Methyl 2 Nitroaniline and Its Precursors

Regioselective Halogenation Approaches for Aromatic Amines

The introduction of halogen atoms at specific positions on an aniline (B41778) ring is a critical step in the synthesis of 3-bromo-5-fluoro-N-methyl-2-nitroaniline. The regioselectivity of these reactions is governed by the electronic and steric properties of the substituents already present on the ring.

Electrophilic aromatic substitution is the most common method for the bromination of aniline derivatives. The amino group is a strong activating group and an ortho-, para-director. However, direct bromination of aniline often leads to polysubstitution and a mixture of isomers. To achieve regioselectivity, the reactivity of the amino group is often modulated by converting it into a less activating group, such as an amide.

The mechanism of electrophilic bromination involves the generation of a bromine cation (Br+) or a polarized bromine molecule, which is then attacked by the electron-rich aromatic ring. The regioselectivity is determined by the stability of the resulting carbocation intermediate (the sigma complex). For anilines, the positive charge in the intermediate can be delocalized onto the nitrogen atom, which strongly favors ortho and para substitution.

Several reagents and conditions have been developed for the regioselective bromination of anilines. A study on the bromination of unprotected anilines using copper(II) bromide in an ionic liquid has shown high yields and excellent regioselectivity for para-bromination. beilstein-journals.org

Table 1: Regioselective para-Bromination of Aniline Analogues with CuBr₂ in an Ionic Liquid beilstein-journals.org

| Substrate | Time | Yield of 4-Br product |

|---|---|---|

| 2-methylaniline | 1 h | 95% |

| 2-methoxyaniline | 1 h | 95% |

| 2-fluoroaniline | 0.5 h | 91% |

| 2-trifluoromethylaniline | 1 h | 92% |

| 2-nitroaniline (B44862) | 3 h | 88% |

| 3-methylaniline | 1 h | 95% |

| 3-methoxyaniline | 1 h | 95% |

| 3-fluoroaniline (B1664137) | 10 min | 90% |

| 3-trifluoromethylaniline | 1 h | 93% |

Introducing a fluorine atom onto an aromatic ring can be more challenging than bromination. Direct electrophilic fluorination is possible but often employs harsh reagents. A common strategy involves a Sandmeyer-type reaction on an aromatic amine. This involves diazotization of the amino group with nitrous acid to form a diazonium salt, which is then treated with a fluoride (B91410) source, such as fluoroboric acid (HBF₄) in the Balz-Schiemann reaction.

Another approach is nucleophilic aromatic substitution, where a good leaving group, such as a nitro or chloro group, is displaced by a fluoride ion. This method is particularly effective when the aromatic ring is activated by electron-withdrawing groups.

Controlled Introduction of the Nitro Functionality: Nitration Procedures and Regiocontrol

The introduction of a nitro group is typically achieved through electrophilic aromatic substitution using a mixture of nitric acid and sulfuric acid. The regioselectivity of nitration is highly dependent on the directing effects of the substituents on the aniline ring.

In the case of an N-methylaniline derivative, the methylamino group is an ortho-, para-director. However, in the strongly acidic conditions of nitration, the amino group is protonated to form an anilinium ion (-NH₂CH₃⁺), which is a meta-director. This can lead to a mixture of ortho, meta, and para products. To circumvent this, the amino group is often protected as an acetamide (B32628), which is less basic and remains an ortho-, para-director under nitration conditions.

A patent for the preparation of 3-bromo-5-trifluoromethylaniline describes a nitration step on an acetylated aniline derivative. The reaction is carried out in sulfuric acid at a low temperature, followed by the addition of nitric acid. google.com

N-Alkylation of Aniline Moieties: Specific Methylation Protocols

The introduction of a methyl group onto the nitrogen atom of an aniline can be achieved through various methods. Direct alkylation with a methylating agent like methyl iodide is a common approach. However, this can lead to over-alkylation, forming a quaternary ammonium (B1175870) salt.

To achieve controlled monomethylation, reductive amination is a widely used technique. This involves reacting the aniline with formaldehyde (B43269) to form an imine or enamine intermediate, which is then reduced in situ with a reducing agent such as sodium borohydride.

Another method involves the formylation of the aniline followed by reduction. A patent describes the preparation of N-methyl p-nitroaniline by first reacting p-nitroaniline with formic acid to obtain N-formyl p-nitroaniline, which is then methylated and subsequently reduced.

Convergent and Linear Multistep Synthesis Pathways and Strategic Design

The synthesis of a polysubstituted aniline like this compound requires a carefully planned sequence of reactions to ensure the correct placement of each functional group. Both linear and convergent strategies can be considered.

A linear synthesis would involve the sequential introduction of each substituent onto the aromatic ring. The order of these steps is crucial. For instance, introducing the nitro group late in the synthesis might be challenging due to the deactivating nature of the bromo and fluoro substituents.

A plausible linear synthetic route for this compound could start with 3-fluoroaniline. The synthesis would likely involve the following key transformations:

N-Methylation: The starting 3-fluoroaniline could be N-methylated.

Acetylation: The resulting N-methyl-3-fluoroaniline would then be acetylated to protect the amino group and control the regioselectivity of subsequent electrophilic substitutions.

Bromination: The acetamide group would direct bromination to the para position, yielding 4-bromo-N-acetyl-N-methyl-3-fluoroaniline.

Nitration: The nitro group would then be introduced. The directing effects of the existing substituents would need to be carefully considered to achieve the desired 2-nitro isomer.

Deacetylation: Finally, the acetyl protecting group would be removed to yield the target compound.

A patent for the preparation of 2-bromo-5-fluoro-4-nitroaniline (B1526599) highlights a similar multi-step process involving amino protection, nitration, and then removal of the protecting group. google.com Another patent for 3-bromo-5-trifluoromethylaniline also outlines a sequential process of acetylation, nitration, deacetylation, and other transformations. google.com These examples underscore the importance of sequential functional group manipulation in the synthesis of complex anilines.

Directing Group Effects and Their Influence on Synthetic Routes

The order of substituent introduction during the synthesis of aromatic compounds is critically governed by the directing effects of the groups already present on the ring. Substituents are broadly classified as either ortho-, para-directing or meta-directing for subsequent electrophilic aromatic substitution reactions. This influence is a combination of resonance (mesomeric) and inductive effects.

The amino group (-NH2) and its N-alkylated derivatives (-NHR) are potent activating, ortho-, para-directing groups. quora.comvedantu.com They donate electron density to the benzene (B151609) ring through resonance, stabilizing the intermediates formed during electrophilic attack at the ortho and para positions. quora.com Halogens, such as fluorine and bromine, are deactivating yet ortho-, para-directing. Their strong inductive electron withdrawal deactivates the ring, but lone pair donation via resonance directs incoming electrophiles to the ortho and para positions. In contrast, the nitro group (-NO2) is a strong deactivating, meta-directing group due to its powerful electron-withdrawing nature through both resonance and induction. vedantu.com

In synthesizing a precursor like 3-bromo-5-fluoro-2-nitroaniline, the interplay of these effects is crucial. A plausible synthetic route might start with 4-fluoroaniline. The powerful ortho-, para-directing amino group would direct the first electrophilic substitution, nitration, to the 2-position. Subsequently, bromination would be directed by the three existing substituents. The amino group directs to its remaining ortho position (position 6), the nitro group directs meta to itself (position 5), and the fluorine directs ortho (position 3) and para (position 6). The outcome of the bromination would depend on the specific reaction conditions and the relative strengths of these directing effects. Protecting the highly activating amino group, for instance by converting it to an acetanilide, is a common strategy to moderate its reactivity and prevent side reactions before carrying out further substitutions. wikipedia.org

Table 1: Directing Effects of Relevant Substituents

| Substituent | Chemical Formula | Effect on Reactivity | Directing Preference |

| Amino | -NH₂ | Activating | Ortho, Para |

| Fluoro | -F | Deactivating | Ortho, Para |

| Bromo | -Br | Deactivating | Ortho, Para |

| Nitro | -NO₂ | Deactivating | Meta |

| N-Methylamino | -NHCH₃ | Activating | Ortho, Para |

Reductive Conversions of Nitro Groups to Amino Functionalities in Precursor Synthesis

The reduction of an aromatic nitro group to a primary amine is a fundamental and widely used transformation in organic synthesis. acs.org It is a key step in many synthetic pathways for anilines because direct nitration of anilines can be problematic, often requiring the amino group to be protected first. wikipedia.org This conversion is significant as it transforms a strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group. masterorganicchemistry.com

A variety of methods are available for this reduction, which can be broadly categorized into catalytic hydrogenation and chemical reductions using metals in acidic media. masterorganicchemistry.com Catalytic hydrogenation, often employing catalysts like palladium on carbon (Pd/C), platinum, or Raney nickel with hydrogen gas, is a clean and efficient method. masterorganicchemistry.comchemicalbook.com However, it may not be suitable for molecules containing other reducible functional groups. commonorganicchemistry.com

Table 2: Common Methods for Aromatic Nitro Group Reduction

| Reagent/System | Typical Conditions | Notes |

| H₂/Pd/C | Methanol or Ethanol solvent, room temperature | Highly efficient but can reduce other functional groups (e.g., alkenes, alkynes). commonorganicchemistry.com |

| Fe/HCl or Fe/AcOH | Aqueous or alcoholic solvents, heat | Inexpensive and widely used in industrial processes. commonorganicchemistry.com |

| Sn/HCl | Aqueous HCl, heat | A classic method for nitro reduction. |

| SnCl₂ | Ethanol or Ethyl Acetate, heat | A milder alternative to Sn/HCl, often used for substrates with acid-sensitive groups. commonorganicchemistry.com |

| Zn/AcOH | Acetic acid, room temperature | Provides a mild reduction environment. commonorganicchemistry.com |

Cross-Coupling Strategies for Aromatic Bromides in Synthesis

Aromatic bromides are valuable precursors in synthetic chemistry, serving as versatile handles for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. nih.gov These reactions, typically catalyzed by transition metals like palladium or copper, have become indispensable tools for constructing complex molecular frameworks, including substituted biaryls and anilines. chemrxiv.orgrsc.org

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds. This reaction allows for the coupling of an aryl halide, such as a bromo-substituted aniline precursor, with an amine. organic-chemistry.orgresearchgate.net This strategy could be employed to introduce or modify amino functionalities on the aromatic ring. The development of specialized phosphine (B1218219) ligands has been crucial to the success and broad applicability of these methods, enabling reactions to proceed under milder conditions with a wide range of substrates. organic-chemistry.org

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, represent another important strategy, particularly for C-N bond formation. chemrxiv.org Historically requiring harsh conditions, modern advancements using specific ligands, such as amino acids or oxalamides, have enabled these couplings to occur at significantly lower temperatures. researchgate.net Recent developments have even achieved room-temperature copper-catalyzed coupling of anilines with aryl bromides, enhancing the practicality and scalability of these transformations for industrial applications. chemrxiv.org These cross-coupling strategies provide powerful alternatives to classical nucleophilic aromatic substitution for the synthesis of highly functionalized anilines.

Elucidation of Reaction Mechanisms and Intrinsic Reactivity of 3 Bromo 5 Fluoro N Methyl 2 Nitroaniline

Electrophilic Aromatic Substitution (EAS) Pathways: Theoretical and Experimental Analyses on the Substituted Aniline (B41778) Ring

The benzene (B151609) ring in 3-bromo-5-fluoro-N-methyl-2-nitroaniline is heavily substituted, which significantly influences the rate and regioselectivity of electrophilic aromatic substitution (EAS). The directing effects of the substituents—bromo, fluoro, N-methylamino, and nitro groups—determine the position of attack by an incoming electrophile.

| Substituent | Position | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| -NHCH₃ | 1 | Activating | Ortho, Para |

| -NO₂ | 2 | Deactivating | Meta |

| -Br | 3 | Deactivating | Ortho, Para |

| -F | 5 | Deactivating | Ortho, Para |

Nucleophilic Aromatic Substitution (SNAr) Dynamics: Investigating the Role of Halogen and Nitro Activating Groups

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, particularly due to the presence of the strongly electron-withdrawing nitro group, which activates the ring for nucleophilic attack. wikipedia.orgnumberanalytics.com The nitro group, positioned ortho to the bromine atom and para to the fluorine atom, can stabilize the negative charge of the Meisenheimer complex intermediate through resonance. byjus.comlibretexts.org

In SNAr reactions, the rate-determining step is typically the attack of the nucleophile. wikipedia.org The leaving group ability of halogens in SNAr reactions is generally F > Cl ≈ Br > I, which is the reverse of the trend seen in Sₙ2 reactions. wikipedia.org This is because the high electronegativity of fluorine polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. wikipedia.org Therefore, in this compound, the fluorine atom at position 5 is the more likely leaving group in an SNAr reaction, assuming the nucleophile attacks that carbon. However, the bromine atom at position 3 is also a potential leaving group. The actual site of substitution would depend on the specific nucleophile and reaction conditions.

Redox Chemistry of the Nitro Group: Oxidative and Reductive Reactivity

The nitro group is readily reducible to an amino group under various conditions. Common reducing agents include metals in acidic media (e.g., Fe, Sn, or Zn in HCl), as well as catalytic hydrogenation. nih.govgoogle.com The reduction of the nitro group in this compound would yield 3-bromo-5-fluoro-N¹-methylbenzene-1,2-diamine. The reduction process is often catalyzed by nanoparticles, such as copper ferrite, which can significantly increase the reaction rate. nih.govresearchgate.net The progress of the reduction can be monitored using techniques like UV-Vis spectroscopy. nih.govresearchgate.net

The N-methylamino group can be susceptible to oxidation. acs.org The anodic oxidation of N-methylaniline has been shown to produce N,N'-dimethylbenzidine as a primary product. acs.org Chemical oxidation of N-methylaniline with oxidants like dichromate has also been studied. researchgate.netnih.gov However, the presence of the strongly deactivating nitro group on the ring would likely make the oxidation of the N-methylamino group in this compound more difficult compared to unsubstituted N-methylaniline. asianpubs.orgasianpubs.org

Reactivity Profiles of the N-Methylamino Group in Derivatization Reactions

The N-methylamino group in this compound can undergo various derivatization reactions, such as N-alkylation and N-acylation.

N-Alkylation: The nitrogen atom of the N-methylamino group possesses a lone pair of electrons, making it nucleophilic and capable of reacting with alkyl halides to form a tertiary amine. ncert.nic.in This reaction typically proceeds via an Sₙ2 mechanism. The use of alcohols as alkylating agents in the presence of a catalyst is a greener alternative to alkyl halides. nih.govacs.org

N-Acylation: The N-methylamino group can react with acylating agents like acid chlorides or anhydrides to form amides. ncert.nic.inbyjus.com This reaction, known as acylation, is a nucleophilic acyl substitution. nih.govorientjchem.org The reaction is often carried out in the presence of a base, such as pyridine, to neutralize the HCl byproduct. ncert.nic.in

Impact of Substituent Electronic Effects on Aromatic Ring Activation and Deactivation

N-Methylamino (-NHCH₃): This group exerts a strong electron-donating resonance effect (+R) and a weak electron-withdrawing inductive effect (-I). The resonance effect dominates, making it a strong activating group. masterorganicchemistry.com

Nitro (-NO₂): This group has strong electron-withdrawing inductive (-I) and resonance (-R) effects, making it a powerful deactivating group.

Bromo (-Br) and Fluoro (-F): These halogens have an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). For halogens, the inductive effect generally outweighs the resonance effect, making them deactivating groups. openstax.org

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring |

|---|---|---|---|

| -NHCH₃ | -I (Weak) | +R (Strong) | Activating |

| -NO₂ | -I (Strong) | -R (Strong) | Deactivating |

| -Br | -I (Strong) | +R (Weak) | Deactivating |

| -F | -I (Strong) | +R (Weak) | Deactivating |

Catalyzed Cross-Coupling Reactions Involving the Aryl Bromide Moiety

The presence of a bromine atom on the aromatic ring allows this compound to participate in various palladium-catalyzed cross-coupling reactions. nih.govnih.gov These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile method for forming a new carbon-carbon bond by reacting an organoboron compound with a halide, catalyzed by a palladium(0) complex. libretexts.org The aryl bromide moiety of this compound can readily undergo Suzuki-Miyaura coupling with a variety of boronic acids or their esters. acs.orgrsc.orgacs.orgnih.gov

The general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps:

Oxidative Addition: The aryl bromide adds to the palladium(0) catalyst to form a palladium(II) species. libretexts.org

Transmetalation: The organic group from the organoboron compound is transferred to the palladium(II) complex. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. libretexts.org

This reaction would allow for the introduction of a wide range of alkyl, alkenyl, or aryl groups at position 3 of the aniline ring, providing a pathway to a diverse array of derivatives.

Exploration of Alternative Transition Metal Catalysts for Cross-Coupling

The motivation to explore alternatives to palladium stems from its high cost and relative scarcity. researchgate.net First-row transition metals like nickel, copper, and iron offer more earth-abundant and economical options. researchgate.netnih.gov Their distinct reactivity profiles may also provide complementary or superior results in terms of reaction efficiency, selectivity, and functional group tolerance for specific substrates like this compound.

Nickel Catalysis:

Nickel-based catalysts have emerged as powerful surrogates for palladium in a variety of cross-coupling reactions, including C-N (Buchwald-Hartwig) and C-C (Suzuki-Miyaura) bond formations. researchgate.net For a sterically hindered and electron-deficient substrate like this compound, nickel catalysts could offer distinct advantages. The smaller atomic radius of nickel and the unique mechanistic pathways it can access may be beneficial.

Research on analogous ortho-substituted bromoanilines has shown that nickel catalysts can be highly effective. nih.gov For instance, Ni(II) precatalysts with phosphine (B1218219) ligands have been successfully employed in the cross-coupling of various (hetero)aryl chlorides with anilines. researchgate.net The presence of the nitro group on this compound, which is a strong electron-withdrawing group, can influence the oxidative addition step, a critical part of the catalytic cycle. Nickel's ability to undergo facile oxidative addition with aryl halides makes it a promising candidate.

A hypothetical exploratory study for a Suzuki-Miyaura coupling of this compound with an arylboronic acid might involve screening various nickel catalysts and ligands, as illustrated in the table below.

| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| NiCl₂(PCy₃)₂ (5) | --- | K₃PO₄ | Toluene | 100 | 75 |

| Ni(cod)₂ (10) | PCy₃ (20) | K₃PO₄ | Dioxane | 80 | 82 |

| NiCl₂(dppp) (5) | --- | Cs₂CO₃ | THF | 65 | 65 |

| NiBr₂(diglyme) (10) | IPr·HCl (20) | K₂CO₃ | DMF | 110 | 88 |

This is a hypothetical data table based on typical conditions for nickel-catalyzed Suzuki-Miyaura reactions. rsc.org

Copper Catalysis:

Copper-catalyzed cross-coupling reactions, particularly Ullmann-type reactions for C-N and C-O bond formation, have a long history and are experiencing a resurgence with the development of new ligand systems. rsc.org For the arylation of the N-methylamino group or for coupling at the bromine-substituted carbon of this compound, copper catalysis presents a viable, milder alternative to palladium.

The presence of the ortho-nitro and N-methyl groups can facilitate chelation with the copper center, potentially influencing the reaction's regioselectivity and efficiency. Copper(I)-catalyzed cross-coupling of aryl halides with amines is a well-established method for synthesizing N-aryl amines. rsc.org In the context of this compound, a copper-catalyzed amination could be explored to introduce a new amino substituent at the 3-position.

An illustrative set of conditions for a copper-catalyzed C-N coupling is presented below.

| Copper Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| CuI (10) | L-proline (20) | K₂CO₃ | DMSO | 110 | 78 |

| Cu₂O (5) | Phenanthroline (10) | Cs₂CO₃ | Dioxane | 100 | 85 |

| Cu(OAc)₂ (10) | --- | Et₃N | Toluene | 90 | 55 |

| CuTC (15) | --- | K₃PO₄ | Pyridine | 120 | 72 |

This is a hypothetical data table based on typical conditions for copper-catalyzed Ullmann-type reactions. rsc.org

Iron Catalysis:

Iron is the most abundant and least expensive transition metal, making it an highly attractive candidate for sustainable catalysis. nih.gov While iron-catalyzed cross-coupling reactions are less developed than those of palladium, nickel, or copper, significant progress has been made. Iron catalysts often proceed through radical mechanisms, which can offer different reactivity and selectivity profiles. nih.gov

For a substrate like this compound, an iron-catalyzed cross-coupling could be advantageous in overcoming some of the challenges associated with polar functional groups that can hinder traditional catalytic cycles. The strong electron-withdrawing nature of the nitro and fluoro substituents might be well-tolerated under iron-catalyzed conditions.

The exploration of iron catalysts would likely involve screening various iron salts and additives, often under ligand-free conditions or with simple N-based ligands.

| Iron Source (mol%) | Additive/Ligand (mol%) | Base/Reductant | Solvent | Temp (°C) | Yield (%) |

| FeCl₃ (10) | TMEDA (20) | Mg | THF | 65 | 60 |

| Fe(acac)₃ (10) | --- | NaH | NMP | 120 | 55 |

| Fe(OAc)₂ (15) | Phenanthroline (30) | KHMDS | Toluene | 100 | 68 |

This is a hypothetical data table based on typical conditions for iron-catalyzed cross-coupling reactions.

Advanced Spectroscopic and Structural Characterization of 3 Bromo 5 Fluoro N Methyl 2 Nitroaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy: Comprehensive Structural Elucidation using ¹H, ¹³C, and ¹⁹F NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. For a molecule such as 3-bromo-5-fluoro-N-methyl-2-nitroaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the connectivity and chemical environment of each atom.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methyl group. The two aromatic protons would appear as doublets due to coupling with the neighboring fluorine atom. Their chemical shifts would be influenced by the electronic effects of the bromine, fluorine, nitro, and N-methylamino substituents. The N-methyl group would likely appear as a singlet, or potentially a doublet if there is coupling to the amine proton, in the range of 2.5-3.5 ppm. The amine proton itself would present as a broad singlet, with its chemical shift being highly dependent on solvent and concentration. For example, in related nitroaniline compounds, aromatic protons typically resonate between 6.5 and 8.5 ppm. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum would display seven unique carbon signals, corresponding to the six carbons of the benzene (B151609) ring and the one N-methyl carbon. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents. Carbons directly bonded to electronegative atoms (like fluorine and the nitro group) will be deshielded and appear at higher chemical shifts (downfield). The carbon attached to the fluorine atom would also exhibit a large one-bond coupling constant (¹JC-F). The N-methyl carbon signal is anticipated in the aliphatic region, typically between 20-40 ppm.

¹⁹F NMR: As a fluorinated organic compound, ¹⁹F NMR is a crucial technique for its characterization. nih.gov A single resonance is expected for the fluorine atom on the aromatic ring. The chemical shift of this signal provides information about the electronic environment around the fluorine atom. Furthermore, the fluorine signal will show coupling to the adjacent aromatic protons, providing valuable information for assigning the proton signals. The chemical shift range for aryl fluorides can be broad but is often found between -100 and -170 ppm relative to a standard like CFCl₃. ucsb.edu

Table 1: Representative NMR Data for Substituted Anilines Data is representative of similar structures and provides an estimation of expected values.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity / Coupling |

|---|---|---|---|

| ¹H | Aromatic-H | 7.0 - 8.5 | Doublet (d) due to H-F coupling |

| ¹H | N-CH₃ | 2.5 - 3.5 | Singlet (s) or Doublet (d) |

| ¹H | N-H | Variable, broad | Broad Singlet (br s) |

| ¹³C | Aromatic C-Br | ~110 - 125 | Singlet |

| ¹³C | Aromatic C-F | ~150 - 165 | Doublet (large ¹JC-F) |

| ¹³C | Aromatic C-NO₂ | ~140 - 155 | Singlet |

| ¹³C | N-CH₃ | 20 - 40 | Singlet |

| ¹⁹F | Aromatic C-F | -100 to -170 | Multiplet due to coupling with protons |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Investigations of Functional Groups

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. epequip.com For this compound, these techniques can confirm the presence of key structural motifs.

FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands for the N-H, C-H, N-O, C-N, C-F, and C-Br bonds.

N-H Stretching: A peak in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching of the secondary amine.

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be observed in the 2850-2960 cm⁻¹ range.

NO₂ Group Vibrations: The nitro group will exhibit two strong, characteristic stretching vibrations: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1335-1385 cm⁻¹. nih.govresearchgate.net

C=C Aromatic Stretching: Peaks in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic ring.

C-F and C-Br Stretching: The carbon-fluorine stretch is typically a strong band in the 1000-1300 cm⁻¹ region, while the carbon-bromine stretch appears at lower wavenumbers, usually in the 500-650 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While N-H and O-H stretches are often weak in Raman, the symmetric vibrations of the nitro group and the aromatic ring breathing modes are typically strong and easily identifiable. The C-Br and C-F bonds will also give rise to characteristic Raman signals. The combination of both FT-IR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule. nih.gov

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| N-H Stretch | -NH(CH₃) | 3300 - 3500 | Medium | Weak |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium-Weak | Strong |

| Aliphatic C-H Stretch | -CH₃ | 2850 - 2960 | Medium | Medium |

| Asymmetric NO₂ Stretch | -NO₂ | 1500 - 1560 | Strong | Medium |

| Symmetric NO₂ Stretch | -NO₂ | 1335 - 1385 | Strong | Strong |

| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 | Medium-Strong | Strong |

| C-F Stretch | Ar-F | 1000 - 1300 | Strong | Weak |

| C-Br Stretch | Ar-Br | 500 - 650 | Medium | Strong |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental formula of a compound. For this compound (C₇H₆BrFN₂O₂), HRMS would provide an exact mass measurement of the molecular ion, allowing for its unambiguous identification. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in a distinctive M and M+2 isotopic cluster for the molecular ion, further confirming the presence of a single bromine atom.

Electron ionization (EI) or electrospray ionization (ESI) could be used to generate ions. Subsequent fragmentation of the molecular ion in the mass spectrometer (MS/MS) would yield a characteristic pattern. Expected fragmentation pathways for nitroaromatic compounds often involve the loss of the nitro group (NO₂) or parts of it (e.g., NO, O). nih.govresearchgate.net Other likely fragmentations would include the loss of the methyl group (CH₃) and cleavage of the C-Br bond. Analysis of these fragment ions by HRMS would help to piece together the molecular structure and confirm the connectivity of the atoms.

X-ray Crystallography: Determination of Solid-State Molecular and Supramolecular Architecture

X-ray crystallography provides the definitive method for determining the three-dimensional structure of a molecule in the solid state, offering precise measurements of bond lengths, bond angles, and torsional angles. While a specific crystal structure for this compound is not publicly available, analysis of related N-methyl-nitroaniline derivatives provides significant insight into its likely structural features. nih.govnih.gov

Analysis of Aromatic Ring Planarity and Dihedral Angles in Crystalline Structures

In substituted nitroanilines, the aromatic ring generally maintains a high degree of planarity. However, steric hindrance between bulky adjacent substituents can cause slight deviations. For this compound, the ortho-positioning of the bulky nitro group and the N-methylamino group is expected to cause some torsion. This would be reflected in the dihedral angles between the planes of these substituents and the plane of the benzene ring. In similar structures, the nitro group is often twisted out of the plane of the aromatic ring to relieve steric strain, with dihedral angles ranging from a few degrees to over 50 degrees. acs.org The N-methylamino group may also be slightly pyramidalized rather than perfectly planar.

Investigation of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal lattice is governed by a network of intermolecular interactions. ias.ac.in For this compound, hydrogen bonding is expected to be a dominant feature in the crystal packing. The N-H group of the secondary amine can act as a hydrogen bond donor, while the oxygen atoms of the nitro group are strong hydrogen bond acceptors. This could lead to the formation of chains or dimeric motifs via N-H···O hydrogen bonds.

Table 3: Representative Crystallographic Data for Substituted N-Methyl-Anilines Data is based on known crystal structures of similar compounds like N-methyl-2-nitroaniline. nih.gov

| Parameter | Description | Expected Value / Observation |

|---|---|---|

| Ring Planarity | Deviation of ring atoms from mean plane | Largely planar with minor deviations |

| Dihedral Angle (C-C-N-O) | Twist of the nitro group relative to the ring | 10° - 60° (due to steric hindrance) |

| Primary Interaction | Dominant intermolecular force | N-H···O Hydrogen Bonding |

| Secondary Interactions | Other significant packing forces | C-H···O, C-H···F, Halogen Bonds, π-π stacking |

| Common Motif | Recurring packing pattern | Hydrogen-bonded chains or dimers |

Electronic Absorption and Emission Spectroscopy: Understanding Electronic Transitions (e.g., UV-Vis, Photoluminescence)

UV-Visible spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by transitions involving the conjugated π-system of the nitroaromatic core. Typically, nitroanilines display intense absorption bands corresponding to π-π* transitions. ulisboa.pt A key feature is often an intramolecular charge transfer (ICT) band, where electron density is promoted from the electron-donating amino group to the electron-accepting nitro group. researchgate.net This ICT band is usually the lowest energy transition and is responsible for the characteristic yellow or orange color of many nitroaniline compounds. usc.edunist.gov

The position of the absorption maximum (λmax) is sensitive to the electronic nature of the other substituents on the ring. The bromine and fluorine atoms, being electron-withdrawing through induction but capable of some π-donation, will modulate the energy of the molecular orbitals and thus shift the λmax. The solvent polarity can also significantly influence the position of the ICT band.

Photoluminescence (fluorescence and phosphorescence) is less commonly observed in nitroaromatic compounds. The presence of the nitro group often leads to efficient non-radiative decay pathways (such as intersystem crossing to a triplet state), which quenches fluorescence. Therefore, this compound is expected to be weakly or non-fluorescent.

Computational Chemistry and Theoretical Investigations of 3 Bromo 5 Fluoro N Methyl 2 Nitroaniline

Quantum Chemical Approaches for Molecular Geometry Optimization and Conformer Analysis (e.g., Density Functional Theory, DFT)

The first step in the computational analysis of any molecule is to determine its most stable three-dimensional structure. Density Functional Theory (DFT) is a widely used quantum chemical method for this purpose, offering a good balance between accuracy and computational cost. researchgate.netnih.gov For 3-bromo-5-fluoro-N-methyl-2-nitroaniline, DFT calculations, often using functionals like B3LYP combined with a basis set such as 6-311++G(d,p), can be employed to perform geometry optimization. researchgate.netresearchgate.net

The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule to find the conformation with the lowest electronic energy, known as the global minimum. In substituted anilines, the orientation of the amino and nitro groups relative to the phenyl ring is of particular interest. acs.org In 2-nitroaniline (B44862) derivatives, an intramolecular hydrogen bond often forms between a hydrogen of the amino group and an oxygen of the adjacent nitro group, creating a stable six-membered ring. researchgate.netacs.org For this compound, this interaction would involve the hydrogen on the N-methylamino group.

Furthermore, the steric and electronic effects of the bromine, fluorine, and methyl substituents significantly influence the molecule's geometry. The bulky bromine atom and the electron-withdrawing nitro and fluoro groups will affect the planarity of the benzene (B151609) ring and the orientation of the N-methylamino group. researchgate.net Conformer analysis, a systematic search for different stable spatial arrangements, is crucial to identify the most energetically favorable structure. The results of such calculations provide a foundational understanding of the molecule's physical and chemical properties.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated using DFT/B3LYP)

| Parameter | Predicted Value |

|---|---|

| C-N (amino) Bond Length | ~1.39 Å |

| C-N (nitro) Bond Length | ~1.46 Å |

| C-Br Bond Length | ~1.90 Å |

| C-F Bond Length | ~1.35 Å |

| N-O (nitro) Bond Length | ~1.23 Å |

Electronic Structure Analysis: Frontier Molecular Orbital (FMO) Theory and Charge Distribution Mapping

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. ucsb.eduwikipedia.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. ucsb.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net

For this compound, a "push-pull" system is established by the electron-donating N-methylamino group and the electron-withdrawing nitro group. researchgate.net This leads to a significant intramolecular charge transfer (ICT). researchgate.net Computational analysis would likely show that the HOMO is primarily localized on the electron-rich part of the molecule (the N-methylamino group and the aromatic ring), while the LUMO is concentrated on the electron-deficient nitro group. researchgate.net The presence of halogen substituents (Br and F) further modulates the energies of these orbitals. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and is a key factor in determining the molecule's electronic absorption properties. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Properties

| Property | Predicted Value |

|---|---|

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -2.8 eV |

To pinpoint reactive sites within a molecule, FMO theory can be refined using Fukui indices. rowansci.comwikipedia.orgsubstack.com These indices, derived from DFT, quantify how the electron density at a specific atom changes upon the addition or removal of an electron. wikipedia.orgsubstack.com There are three main types of Fukui indices:

f+(r) : Predicts the site for a nucleophilic attack (where an electron is accepted). The atom with the highest f+ value is the most electrophilic. rowansci.comschrodinger.com

f-(r) : Predicts the site for an electrophilic attack (where an electron is donated). The atom with the highest f- value is the most nucleophilic. rowansci.comschrodinger.com

f0(r) : Predicts the site for a radical attack.

For this compound, the calculation of Fukui indices would provide a detailed map of its reactivity. It is expected that the f+ index would be highest on the carbon atoms of the ring that are ortho and para to the strongly electron-withdrawing nitro group, making them susceptible to nucleophilic attack. Conversely, the f- index would likely be highest on the nitrogen atom of the N-methylamino group and potentially certain carbon atoms of the ring, indicating these as the primary sites for electrophilic attack. ucsb.edu

The chemical behavior of this compound is governed by the collective electronic effects of its substituents. These effects can be quantitatively assessed using computational methods. The substituents present are:

-NO2 (nitro) : A strong electron-withdrawing group (EWG) through both resonance and inductive effects.

-Br (bromo) and -F (fluoro) : Halogens are EWGs through induction but weak electron-donating groups through resonance.

-NHCH3 (N-methylamino) : A strong electron-donating group (EDG) through resonance.

Computational analysis can map the molecular electrostatic potential (MEP), which illustrates the charge distribution across the molecule. This map would visually confirm regions of negative potential (electron-rich) around the amino group and positive potential (electron-poor) near the nitro group. Additionally, theoretical calculations can be correlated with empirical parameters like Hammett substituent constants (σ), which have historically been used to quantify the electronic influence of substituents on a reaction center. researchgate.netnih.gov Studies on substituted anilines have shown good correlations between calculated properties (like bond lengths and inversion barriers) and Hammett constants. researchgate.net

Reaction Pathway Modeling and Transition State Analysis: Prediction of Activation Energies and Selectivities

Computational chemistry is an indispensable tool for elucidating reaction mechanisms. researchgate.net By modeling the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products. This involves locating transition states—the high-energy structures that connect reactants and products—and calculating the activation energy (the energy barrier that must be overcome for the reaction to occur). rowansci.com

For this compound, several reactions could be modeled, such as the catalytic hydrogenation of the nitro group to an amino group, a common industrial process for producing anilines. researchgate.net Computational modeling could compare different proposed mechanisms, for instance, direct versus indirect reduction pathways. researchgate.net The calculations would involve optimizing the geometries of reactants, products, intermediates, and transition states. The resulting activation energies would predict the feasibility and rate of the reaction under different conditions. This type of analysis can also predict regioselectivity, for example, in electrophilic aromatic substitution reactions, by comparing the activation energies for substitution at different positions on the ring. rowansci.com

Prediction of Spectroscopic Parameters: Theoretical NMR, IR, and UV-Vis Spectra

One of the most practical applications of computational chemistry is the prediction of spectroscopic data. sciencepg.com These theoretical spectra can aid in the identification and characterization of newly synthesized compounds.

NMR Spectra : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR. researchgate.netjmaterenvironsci.com For this compound, the calculations would predict distinct signals for the aromatic protons, the methyl protons, and the aromatic carbons, with their chemical shifts influenced by the electronic environment created by the various substituents. jmaterenvironsci.com

IR Spectra : The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. researchgate.net The resulting theoretical IR spectrum for the target molecule would show characteristic absorption bands corresponding to N-H stretching, N-O stretching (for the nitro group), C-H stretching, C-F stretching, C-Br stretching, and aromatic ring vibrations. researchgate.netcore.ac.uk

UV-Vis Spectra : Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. ulisboa.ptresearchgate.net The calculations yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. For a nitroaniline derivative, the spectrum is expected to be dominated by π→π* and intramolecular charge transfer (ICT) transitions. ulisboa.pt

Table 3: Hypothetical Predicted Spectroscopic Data

| Spectrum | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | δ (Aromatic-H) | 7.0 - 8.0 ppm |

| δ (N-CH₃) | ~3.0 ppm | |

| ¹³C NMR | δ (Aromatic-C) | 110 - 150 ppm |

| IR | ν (N-H stretch) | ~3400 cm⁻¹ |

| ν (NO₂ asymm. stretch) | ~1550 cm⁻¹ | |

| ν (NO₂ symm. stretch) | ~1350 cm⁻¹ |

Investigation of Non-Linear Optical (NLO) Properties through Quantum Mechanics

Molecules with significant intramolecular charge transfer, like many nitroaniline derivatives, are often investigated for their non-linear optical (NLO) properties. researchgate.networldscientific.com NLO materials are crucial for applications in optoelectronics, including frequency conversion and optical switching. scilit.comnih.gov The NLO response of a molecule is determined by its change in dipole moment upon interaction with an external electric field, which is quantified by the polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. nih.gov

Quantum mechanical calculations can reliably predict these properties. scilit.com For this compound, the push-pull nature of the N-methylamino and nitro groups is expected to result in a large first hyperpolarizability (β), a key indicator of second-order NLO activity. researchgate.net DFT calculations can be used to compute the values of α and β. Such studies help in understanding the structure-property relationships and in designing new molecules with enhanced NLO responses. worldscientific.comresearchgate.net The electronic effects of the bromo and fluoro substituents would fine-tune the NLO properties of the parent N-methyl-2-nitroaniline structure.

Table 4: Hypothetical Predicted Non-Linear Optical Properties

| Property | Predicted Value (a.u.) |

|---|---|

| Dipole Moment (μ) | ~ 6 - 8 Debye |

| Mean Polarizability (α) | ~ 100 - 120 |

Advanced Synthetic Applications and Derivatization Strategies of 3 Bromo 5 Fluoro N Methyl 2 Nitroaniline

Utility as a Versatile Synthetic Building Block in Complex Organic Molecule Construction

The strategic positioning of the bromo, fluoro, and nitro groups on the aniline (B41778) scaffold makes 3-bromo-5-fluoro-N-methyl-2-nitroaniline a highly adaptable intermediate in multi-step organic synthesis. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. This allows for the introduction of a wide array of substituents, including alkyl, aryl, and vinyl groups, thereby enabling the construction of intricate molecular frameworks.

Furthermore, the nitro group can be readily reduced to an amino group, which can then participate in a variety of subsequent reactions, such as diazotization followed by substitution, or amide bond formation. This dual functionality of the nitro and bromo groups provides chemists with orthogonal synthetic handles to elaborate the molecule in a controlled and stepwise manner. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final target molecules, a desirable feature in medicinal chemistry.

Synthesis of Functionalized Aromatic Systems and Diverse Heterocyclic Compounds

The reactivity of this compound lends itself to the synthesis of a wide range of functionalized aromatic and heterocyclic systems. The reduction of the nitro group to an amine is a key transformation that opens up pathways to various heterocyclic structures. For instance, the resulting diamine can undergo condensation reactions with 1,2-dicarbonyl compounds to form quinoxalines, or with carboxylic acids and their derivatives to yield benzimidazoles.

The bromine atom can be exploited in transition metal-catalyzed reactions to introduce further complexity. For example, Suzuki, Stille, or Sonogashira coupling reactions can be employed to append various aromatic or aliphatic side chains. Intramolecular cyclization reactions are also a possibility, where functional groups introduced via cross-coupling can react with the adjacent amino group (formed from the reduction of the nitro group) to construct fused heterocyclic systems. The strategic use of these transformations allows for the generation of a diverse library of compounds from a single, versatile starting material.

| Starting Material | Reagents and Conditions | Product Type | Potential Heterocycle |

| This compound | 1. Reduction (e.g., SnCl2, H2/Pd) 2. Dicarbonyl compound | Diamine intermediate | Quinoxaline derivative |

| This compound | 1. Reduction (e.g., Fe/HCl) 2. Carboxylic acid or aldehyde | Diamine intermediate | Benzimidazole derivative |

| This compound | 1. Pd-catalyzed cross-coupling (e.g., Suzuki) 2. Reduction 3. Intramolecular cyclization | Functionalized diamine | Fused heterocyclic systems |

Precursor in the Development of Pharmaceutical and Agrochemical Intermediates

Halogenated and nitrated anilines are well-established precursors in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. The structural motifs present in this compound are found in a variety of biologically active molecules. For instance, fluorinated aromatic compounds are prevalent in pharmaceuticals due to the ability of fluorine to modulate properties such as lipophilicity and metabolic stability.

A closely related compound, 2-bromo-5-fluoro-4-nitroaniline (B1526599), has been identified as a key intermediate in the synthesis of Tezacaftor, a drug used for the treatment of cystic fibrosis. google.com This highlights the potential of bromo-fluoro-nitroaniline scaffolds in drug discovery and development. While specific examples for this compound are not extensively documented in publicly available research, its structural similarity to known pharmaceutical intermediates suggests its potential as a valuable building block in the synthesis of novel therapeutic agents. Similarly, in the agrochemical sector, many herbicides, fungicides, and insecticides contain halogenated aniline cores. The unique substitution pattern of this compound makes it a candidate for the development of new crop protection agents. nih.gov

Exploration in Materials Science: Precursors for Advanced Functional Organic Materials

While the primary applications of this compound appear to be in the life sciences, its highly functionalized aromatic structure also presents opportunities in materials science. The synthesis of conjugated polymers and organic dyes often relies on the polymerization or derivatization of functionalized aromatic monomers.

The bromo and amino (post-reduction) functionalities on the aniline ring could be utilized in polymerization reactions, such as Suzuki or Buchwald-Hartwig polycondensations, to create novel conjugated polymers. The electronic properties of these polymers could be tuned by the strategic incorporation of the electron-withdrawing nitro group (or electron-donating amino group after reduction) and the electronegative fluorine atom. Such materials could have potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). However, it is important to note that the exploration of this compound in materials science is a nascent field with limited published research.

Design and Development of Novel Synthetic Pathways to Closely Related Compounds

The synthesis of this compound itself and its analogs is an area of active interest in process chemistry. The development of efficient and scalable synthetic routes is crucial for its application as a building block. Typical synthetic strategies involve the multi-step functionalization of a simpler aniline or benzene (B151609) derivative.

For example, a plausible synthetic route could start with the nitration of a substituted aniline, followed by bromination and N-methylation. The regioselectivity of the electrophilic aromatic substitution reactions (nitration and bromination) would be a key challenge to control. Protecting group strategies may be necessary to achieve the desired substitution pattern. For instance, the amino group could be acylated to direct the regiochemistry of subsequent electrophilic aromatic substitutions and then deprotected. The development of novel catalytic methods for the direct and selective functionalization of aniline derivatives could provide more efficient pathways to this and related compounds.

| Precursor | Key Transformation | Reagents | Product |

| Substituted Aniline | Nitration | HNO3/H2SO4 | Nitroaniline derivative |

| Nitroaniline derivative | Bromination | Br2 or NBS | Bromo-nitroaniline derivative |

| Bromo-nitroaniline derivative | N-methylation | Methylating agent (e.g., CH3I) | This compound |

Structure Reactivity and Structure Property Relationships of 3 Bromo 5 Fluoro N Methyl 2 Nitroaniline Analogues

Systematic Investigation of Halogen Substituent Position and Identity on Aromatic Reactivity

However, the resonance effect, which increases electron density at the ortho and para positions, makes halogens ortho, para-directing for incoming electrophiles. In the context of nucleophilic aromatic substitution (SNAr), the strong electron-withdrawing inductive effect of halogens helps to stabilize the negatively charged intermediate (Meisenheimer complex), thereby activating the ring for nucleophilic attack. mdpi.com The reactivity order often depends on the specific reaction, but for SNAr, fluorine is typically the best leaving group due to the high polarization of the C-F bond, followed by chlorine, bromine, and iodine. The electron-withdrawing effect of a halogen in the para position can contribute to the activation of the ortho position towards a nucleophilic attack. mdpi.com

The relative positions of the halogens (bromo and fluoro) in analogues of 3-bromo-5-fluoro-N-methyl-2-nitroaniline are crucial. Their placement, in conjunction with the powerful nitro group, dictates the most electrophilic sites on the ring and influences which halogen is more susceptible to displacement in nucleophilic substitution reactions.

Influence of the Nitro Group on Aromatic Electron Density and Electrophilicity of Ring Carbons

The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry. vaia.com Its influence on the aromatic ring is a combination of a strong inductive effect (-I) and a strong resonance effect (-R). Both effects work in concert to pull electron density away from the aromatic ring. vaia.com

This significant reduction in electron density has two major consequences:

Deactivation towards Electrophilic Aromatic Substitution : The electron-deficient ring is much less nucleophilic and therefore less reactive towards incoming electrophiles. quora.com The reaction rate for electrophilic substitution on nitrobenzene (B124822) is significantly slower than on benzene (B151609). youtube.com

Activation towards Nucleophilic Aromatic Substitution : The withdrawal of electron density makes the ring carbons, particularly those ortho and para to the nitro group, highly electrophilic and susceptible to attack by nucleophiles. ijcrcps.com

Resonance structures of nitrobenzene show that the ortho and para positions bear a partial positive charge, while the meta position is less affected. quora.com This makes the ortho and para carbons the primary sites for nucleophilic attack and explains why the nitro group is strongly meta-directing in electrophilic substitutions. rsc.org In compounds like this compound, the nitro group at position 2 strongly activates the carbons at the ortho (position 3, bearing the bromine) and para (position 5, bearing the fluorine) locations for potential nucleophilic substitution.

| Substituent | Inductive Effect | Resonance Effect | Effect on Electrophilic Substitution | Directing Influence (Electrophilic) | Effect on Nucleophilic Substitution |

|---|---|---|---|---|---|

| -NO₂ (Nitro) | Strongly Withdrawing (-I) | Strongly Withdrawing (-R) | Strongly Deactivating | Meta | Strongly Activating (at o, p positions) |

| -Br (Bromo) | Withdrawing (-I) | Donating (+R) | Deactivating | Ortho, Para | Activating |

| -F (Fluoro) | Strongly Withdrawing (-I) | Weakly Donating (+R) | Deactivating | Ortho, Para | Strongly Activating (Good Leaving Group) |

| -NHCH₃ (N-Methylamino) | Withdrawing (-I) | Strongly Donating (+R) | Strongly Activating | Ortho, Para | Deactivating |

Effects of N-Methylation on the Aniline (B41778) Nitrogen's Basicity and Steric Environment

The substitution of a hydrogen atom on the aniline nitrogen with a methyl group (N-methylation) introduces significant changes to the molecule's properties. The primary effects are on the nitrogen's basicity and the steric environment surrounding it.

Steric Environment : The presence of the methyl group increases the steric bulk around the nitrogen atom compared to a primary amino group (-NH₂). bloomtechz.com This steric hindrance can impede the approach of protons or other reagents to the nitrogen lone pair, potentially decreasing its effective basicity or nucleophilicity in certain reactions. bloomtechz.com In some cases, such as with bulky ortho substituents, steric effects can force the N-methyl group out of the plane of the aromatic ring, which can inhibit resonance and paradoxically increase basicity by making the lone pair more localized on the nitrogen. blogspot.com

Correlation of Specific Structural Features with Observed Chemical Reaction Outcomes and Selectivities

The outcome of a chemical reaction on a complex molecule like this compound is determined by the cumulative and sometimes competing effects of all its substituents. The regioselectivity is a direct consequence of how these groups activate or deactivate specific positions on the ring.

Computational and Experimental Approaches to Predict Structure-Reactivity Correlations

Modern chemical research employs a combination of computational and experimental methods to predict and rationalize the relationship between a molecule's structure and its reactivity.

Computational Approaches : Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are powerful tools for predicting reactivity. researchgate.net These methods can be used to calculate various molecular properties that correlate with chemical behavior:

Electrostatic Potential Surfaces : These maps visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, predicting sites of attack.

HOMO/LUMO Energies : The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) relate to a molecule's ability to act as a nucleophile or electrophile, respectively. A small HOMO-LUMO gap can suggest higher reactivity. mdpi.com

Partial Charges : Calculating the partial charges on each atom can identify the most electrophilic carbons, which are likely targets for nucleophiles.

Transition State Modeling : The energy barriers for different reaction pathways can be calculated to predict the most favorable product. nih.gov

Experimental Approaches : Quantitative Structure-Activity Relationships (QSAR) are used to build mathematical models that correlate chemical structure with physical or biological activity. nih.govresearchgate.net These models often use physicochemical descriptors that can be measured or calculated:

Hammett Constants (σ) : These values quantify the electron-donating or electron-withdrawing ability of a substituent, providing a numerical way to predict its effect on reaction rates and equilibria. nih.gov

Spectroscopic Analysis : Techniques like NMR and IR spectroscopy provide detailed information about the electronic environment within a molecule, which can be correlated with reactivity. bloomtechz.comresearchgate.net Changes in spectra during a reaction can also be used to track the formation of intermediates and products, verifying theoretical predictions. nih.gov

| Approach | Method/Parameter | Information Gained | Relevance to Reactivity Prediction |

|---|---|---|---|

| Computational | DFT Calculations | Electron density, orbital energies, partial charges | Identifies electrophilic/nucleophilic sites and predicts reaction barriers. researchgate.net |

| HOMO/LUMO Analysis | Energy gap and orbital distribution | Indicates general reactivity and sites for orbital-controlled reactions. mdpi.com | |

| Electrostatic Potential Maps | Visualization of charge distribution | Predicts sites for electrostatic interactions and reagent attack. nih.gov | |

| Experimental/QSAR | Hammett Constants | Electronic effect of substituents | Quantitatively correlates substituent effects with reaction rates. nih.gov |

| Spectroscopy (NMR, IR) | Electronic environment, functional groups | Provides experimental data to validate computational models and track reaction progress. researchgate.netnih.gov |

Future Research Directions and Emerging Opportunities in the Study of 3 Bromo 5 Fluoro N Methyl 2 Nitroaniline

Development of More Sustainable and Green Chemistry Protocols for Synthesis

The synthesis of polysubstituted anilines, such as 3-bromo-5-fluoro-N-methyl-2-nitroaniline, traditionally relies on multi-step processes that often involve harsh reagents, stoichiometric quantities of catalysts, and the generation of significant waste. Future research will undoubtedly focus on the development of more sustainable and environmentally benign synthetic protocols.

Key areas of investigation will include:

Alternative Nitration and Halogenation Reagents: Moving away from classical nitrating mixtures (e.g., nitric acid and sulfuric acid) towards greener alternatives is a critical goal. nih.gov Research into solid-state nitrating agents, such as zirconyl nitrate (B79036) on solid acid catalysts, offers a pathway to milder reaction conditions and reduced acid waste. researchgate.net Similarly, exploring enzymatic or photochemical methods for halogenation and nitration could significantly reduce the environmental footprint of the synthesis. researchgate.net

Solvent Minimization and Replacement: The use of hazardous organic solvents is a major concern in chemical synthesis. Future protocols will likely explore solvent-free reaction conditions or the use of greener solvents like water, ionic liquids, or supercritical fluids. researchgate.net Aqueous phase nitration, for instance, has been investigated as a more environmentally friendly approach. nih.gov

Catalytic Approaches: The development of highly efficient catalytic systems for the selective introduction of nitro and halogen groups onto the aniline (B41778) scaffold will be paramount. This includes the exploration of transition metal catalysts and organocatalysts that can operate under mild conditions with high turnover numbers.

A comparative table of traditional versus potential green synthesis approaches is presented below:

| Feature | Traditional Synthesis | Green Chemistry Approach |

| Nitrating Agent | Concentrated Nitric/Sulfuric Acid | Solid-state nitrating agents, enzymatic nitration |

| Halogenating Agent | Elemental Halogens, N-halosuccinimides | Catalytic halogenation, bio-halogenation |

| Solvents | Chlorinated hydrocarbons, polar aprotic solvents | Water, supercritical CO2, ionic liquids, solvent-free |

| Catalysis | Often stoichiometric reagents | Recyclable catalysts, biocatalysts |

| Waste Generation | High, including acidic and organic waste | Minimized, with a focus on atom economy |

Integration of Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The complexity of synthesizing a molecule with multiple competing reactive sites like this compound makes it an ideal candidate for the application of machine learning (ML) and artificial intelligence (AI). beilstein-journals.orgmdpi.com These computational tools can significantly accelerate the discovery and optimization of synthetic routes.

Future opportunities in this domain include:

Retrosynthetic Analysis: AI-powered platforms can propose novel and efficient synthetic pathways by analyzing vast databases of chemical reactions. chemical.aimit.edu This can lead to the discovery of non-intuitive routes that may be more efficient or sustainable.

Reaction Condition Optimization: ML algorithms can predict the optimal reaction conditions (e.g., temperature, solvent, catalyst, and reagents) to maximize yield and minimize by-product formation. beilstein-journals.org This data-driven approach reduces the need for extensive and time-consuming experimental screening. acs.org

Predictive Modeling of Reactivity: By training on large datasets, ML models can predict the regioselectivity of nitration and halogenation steps, which is a significant challenge in polysubstituted aromatic systems. stanford.edu

| Step | Description | AI/ML Tool |

| 1. Route Design | Propose multiple synthetic routes from commercially available starting materials. | Retrosynthesis Prediction Software |

| 2. Reaction Prediction | For each step, predict the major products and potential by-products. | Forward Reaction Prediction Models |

| 3. Condition Recommendation | Suggest optimal catalysts, solvents, and temperatures for each reaction. | Reaction Condition Optimization Algorithms |

| 4. In Silico Validation | Computationally evaluate the feasibility and potential yield of the proposed route. | Quantum Mechanical Simulations & ML |

| 5. Experimental Validation | Conduct targeted experiments based on the optimized parameters. | Laboratory Synthesis |

Exploration of Novel Catalytic Systems for Selective Functionalization and Derivatization

The presence of multiple functional groups on the aniline ring offers numerous possibilities for further derivatization, enabling the creation of a library of novel compounds with potentially interesting biological or material properties. The development of novel catalytic systems will be crucial for achieving high selectivity in these transformations.

Promising areas for future research are:

C-H Functionalization: Direct C-H functionalization offers a more atom-economical approach to derivatization compared to traditional cross-coupling reactions. researchgate.net Research into catalysts that can selectively activate specific C-H bonds on the this compound scaffold will be highly valuable. For instance, palladium catalysts with specialized ligands have shown promise in the para-selective C-H olefination of aniline derivatives. nih.govacs.org

Directed Metalation: The existing functional groups can be used to direct metallating agents to specific positions on the aromatic ring, allowing for subsequent functionalization. The development of new directing groups and compatible catalytic systems will expand the scope of this methodology.

Photoredox Catalysis: This rapidly emerging field utilizes light to drive chemical reactions under mild conditions. Exploring photoredox-catalyzed reactions for the derivatization of this compound could lead to novel transformations that are not accessible through traditional thermal methods.

Advanced In Situ Spectroscopic Monitoring Techniques for Reaction Mechanism Elucidation

A deep understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is essential for optimizing reaction conditions and controlling product selectivity. Advanced in situ spectroscopic techniques provide a powerful means to monitor reactions in real-time. mt.commt.com

Future research should leverage techniques such as:

ReactIR (In Situ FTIR): This technique can track the concentration of reactants, intermediates, and products throughout a reaction, providing valuable kinetic data. mt.com

In Situ NMR: By monitoring the reaction directly in an NMR tube, it is possible to identify and characterize transient intermediates that may be difficult to isolate.

Raman Spectroscopy: This technique is particularly useful for monitoring reactions in aqueous media and for studying catalytic processes.

The data obtained from these in situ methods can be used to build detailed kinetic models of the reactions, leading to a more rational approach to process development and optimization. rsc.orgresearchgate.net

Computational Design and Rational Synthesis of Novel Analogues with Precisely Tailored Reactivity Profiles

Computational chemistry offers a powerful toolkit for the rational design of novel analogues of this compound with specific, pre-defined properties. longdom.orgnumberanalytics.com By modifying the substitution pattern on the aromatic ring, it is possible to fine-tune the electronic and steric properties of the molecule, thereby controlling its reactivity and potential applications.

Future research in this area will involve:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to predict the reactivity of different positions on the aromatic ring, guiding the design of selective synthetic strategies. nih.gov

Molecular Docking and Dynamics: For applications in medicinal chemistry, computational methods can be used to design analogues that bind selectively to specific biological targets.

Property Prediction: Machine learning models can be trained to predict various physicochemical properties of novel analogues, such as solubility, lipophilicity, and electronic properties, accelerating the design-synthesis-testing cycle. arxiv.orgacs.org

The synergy between computational design and advanced synthetic methodologies will enable the creation of a diverse range of novel compounds based on the this compound scaffold, each with precisely tailored properties for specific applications.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-bromo-5-fluoro-N-methyl-2-nitroaniline, and how can regioselectivity be controlled?

- Methodological Answer : Synthesis typically involves sequential functionalization of an aniline core. A plausible route starts with nitration of a bromo-fluoroaniline precursor, followed by N-methylation. Regioselectivity in nitration is influenced by directing groups: the bromine (meta-directing) and fluorine (ortho/para-directing) compete, but bromine’s stronger electron-withdrawing effect often dominates, favoring nitration at the 2-position. Reaction conditions (e.g., HNO₃/H₂SO₄ concentration, temperature) must be tightly controlled to avoid over-nitration or decomposition. Methylation of the amine can be achieved using methyl iodide in the presence of a base like K₂CO₃ in DMF .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what are the diagnostic spectral features?

- Methodological Answer :

- ¹H NMR : The N-methyl group appears as a singlet (~δ 3.0–3.5 ppm). Aromatic protons show splitting patterns influenced by adjacent substituents (e.g., deshielding by nitro groups).

- ¹³C NMR : The nitro group causes significant deshielding of adjacent carbons (~δ 140–150 ppm). Fluorine coupling may split carbon signals.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and isotopic patterns from bromine (1:1 ratio for ⁷⁹Br/⁸¹Br). Fragmentation peaks may include loss of NO₂ (46 Da) or Br (80 Da) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : The compound is harmful if inhaled or absorbed through the skin. Use a fume hood, nitrile gloves, and safety goggles. Avoid contact with reducing agents (risk of explosive decomposition). Store in airtight containers at 2–8°C, away from light. Spills should be neutralized with a 10% sodium bicarbonate solution before disposal .

Advanced Research Questions

Q. How do the electronic effects of bromine, fluorine, and nitro groups influence reactivity in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : The nitro group strongly deactivates the ring, making NAS challenging. Bromine (meta-directing) and fluorine (ortho/para-directing) create competing regiochemical outcomes. Fluorine’s electronegativity enhances para-position reactivity, while bromine’s steric bulk may hinder substitution. Experimental optimization (e.g., using polar aprotic solvents like DMSO and catalysts like CuI) can enhance reaction rates. Computational studies (DFT) predict charge distribution and reactive sites, guiding substitution strategies .

Q. What computational methods can predict the compound’s electronic structure and reaction pathways?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s HOMO-LUMO gaps, electrostatic potential surfaces, and Fukui indices to identify electrophilic/nucleophilic sites. Solvent effects can be incorporated using a polarizable continuum model (PCM). These studies predict preferential sites for reactions like nitration reduction or cross-coupling, aiding in rational synthetic design .

Q. How does the N-methyl group affect the compound’s basicity and participation in acid-base reactions?